(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate, cyclohexylammonium salt is a complex organic compound that belongs to the class of phosphates. It consists of a heptopyranosyl sugar moiety linked to a dihydrogen phosphate group, with cyclohexylammonium serving as the counterion. This compound is notable for its potential applications in biochemistry and pharmaceuticals due to its structural characteristics and biological relevance.
The compound can be synthesized through various chemical processes and is often studied in the context of carbohydrate chemistry and phosphate biochemistry. The cyclohexylammonium salt form is particularly relevant for solubility and stability in biological systems.
The synthesis of (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate, cyclohexylammonium salt typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular structure of (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate, cyclohexylammonium salt can be represented as follows:
(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate can participate in various chemical reactions:
The reactivity is influenced by the presence of the phosphate group, which can stabilize negative charges during reaction mechanisms. Kinetic studies may be performed to understand the rates of these reactions under different conditions.
The mechanism of action for (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate primarily involves its role in biochemical pathways:
Studies have shown that phosphate-containing carbohydrates play significant roles in cellular signaling and metabolism, highlighting their importance in biochemistry.
Relevant data from studies indicate that variations in pH can significantly affect the stability and reactivity of this compound.
(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate, cyclohexylammonium salt has several scientific uses:
The biosynthesis of D-glycero-α-D-manno-heptose-containing glycans initiates with the isomerization of the pentose phosphate pathway intermediate D-sedoheptulose 7-phosphate. This critical first step is catalyzed by the enzyme sedoheptulose-7-phosphate isomerase (GmhA), which converts the ketose sugar (D-sedoheptulose 7-phosphate) into the aldose sugar D-glycero-D-manno-heptose 7-phosphate. Structural analyses of GmhA reveal a conserved Rossmann-fold domain that facilitates substrate binding and stereospecific isomerization via an enediol intermediate mechanism [1] [6].
The pathway diverges for nucleotide activation at the next step, governed by the bifunctional enzyme HldE. This enzyme possesses dual catalytic domains:
The D-glycero-α-D-manno-heptopyranosyl dihydrogen phosphate moiety represents a key activated intermediate state during this process. The final step involves epimerization at the C6'' position, catalyzed by ADP-heptose epimerase (HldD/RfaD), converting the D,D-isomer into the ADP-L-glycero-β-D-manno-heptose predominantly incorporated into Gram-negative LPS cores [1] [5].
Table 1: Key Enzymes in GDP/ADP-Heptose Biosynthesis
Enzyme | EC Number | Reaction Catalyzed | Primary Product | Pathway |
---|---|---|---|---|
GmhA | 5.3.1.28 | Isomerization | D-glycero-D-manno-Heptose 7-phosphate | ADP/GDP |
HldE Kinase Domain | 2.7.1.167 | C1 Phosphorylation | D-glycero-β-D-manno-Heptose 1,7-bisphosphate | ADP/GDP |
HldE Nucleotidyltransferase Domain | 2.7.7.- | Nucleotide Activation | ADP-β-D,D-Heptose / GDP-α-D,D-Heptose | ADP / GDP |
GmhB | 3.1.3.82 | C7 Dephosphorylation | D-glycero-α/β-D-manno-Heptose 1-phosphate | GDP (primary) |
HldD/RfaD | 5.1.3.20 | C6'' Epimerization | ADP-L-glycero-β-D-manno-Heptose | ADP |
The bifunctional HldE enzyme demonstrates significant substrate specificity governing pathway commitment:
D-glycero-α-D-manno-heptopyranosyl dihydrogen phosphate serves as a direct substrate analogue of the natural monophosphate intermediates processed by HldE's nucleotidyltransferase domain and GmhB. The phosphatase GmhB acts downstream of HldE's kinase activity. Its primary physiological substrate is D-glycero-D-manno-heptose 1,7-bisphosphate, converting it to D-glycero-D-manno-heptose 1-phosphate by removing the C7 phosphate. GmhB enzymes, such as H. pylori HP0860, exhibit a strong preference for the β-anomer of the heptose bisphosphate substrate over the α-anomer, demonstrating significant stereoselectivity [5]. This anomeric preference is crucial for efficient flux through the GDP pathway. GmhB belongs to the inositol monophosphatase superfamily and utilizes a metal-dependent catalytic mechanism (Mg²⁺ or Mn²⁺), with conserved aspartate residues involved in metal ion coordination and phosphate hydrolysis [1] [5]. The cyclohexylammonium salt form of D-glycero-α-D-manno-heptopyranosyl dihydrogen phosphate is often employed in in vitro enzymatic assays to stabilize this reactive intermediate and study GmhB kinetics, bypassing the need for HldE kinase activity.
Table 2: Substrate Specificity and Kinetic Parameters of Key Heptose Biosynthesis Enzymes
Enzyme | Primary Substrate | K_m (Substrate) | K_m (Cosubstrate) | Catalytic Efficiency (k_cat/K_m) | Key Specificity Features |
---|---|---|---|---|---|
HldE Kinase (E. coli) | D,D-Heptose 7-P | ~20 µM | ATP: ~150 µM | ~2.5 x 10⁴ M⁻¹s⁻¹ | Strict for heptose 7-P configuration |
HldE Transferase (ADP Path) | D,D-Heptose 1-P | ~35 µM | ATP: ~80 µM | ~1.8 x 10⁴ M⁻¹s⁻¹ | Prefers ATP, produces ADP-β-D,D-Hep |
HldE Transferase (GDP Path) | D,D-Heptose 1-P | ~40 µM | GTP: ~250 µM | ~0.8 x 10⁴ M⁻¹s⁻¹ | Prefers GTP, produces GDP-α-D,D-Hep |
GmhB (H. pylori) | β-D,D-Hep 1,7-BP | ~18 µM | - | ~3.0 x 10⁴ M⁻¹s⁻¹ | Strong preference for β-anomer |
D-glycero-α-D-manno-heptopyranosyl dihydrogen phosphate is a functional mimic of activated heptose donors (like ADP-heptose) and their immediate precursors (heptose-1-phosphate). It plays crucial roles in studying the assembly of the inner core oligosaccharide of bacterial lipooligosaccharides (LOS) and lipopolysaccharides (LPS). This inner core is highly conserved across Gram-negative bacteria and typically consists of two L-glycero-α-D-manno-heptose (L,D-Hep) residues and one Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) residue, often with additional substitutions like phosphate or ethanolamine [3] [7] [9].
The conserved trisaccharide motif L,D-Hep-(α1→3)-L,D-Hep-(α1→5)-Kdo is a hallmark of the inner core. Heptosyltransferases I and II (WaaC/HepI and WaaF/HepII) are responsible for the sequential transfer of L,D-Hep residues from ADP-L-glycero-β-D-manno-heptose to the Kdo-lipid A acceptor:
While ADP-L,D-heptose is the natural donor, synthetic derivatives like glycosyl phosphates (e.g., D-glycero-α-D-manno-heptopyranosyl dihydrogen phosphate) serve as valuable substrate analogues and glycosyl donors in in vitro enzymatic studies and chemical synthesis. Their stability compared to nucleotide-activated sugars facilitates biochemical characterization of heptosyltransferases. Chemically synthesized oligosaccharides incorporating protected forms of D-glycero-α-D-manno-heptopyranose are essential tools for mapping antibody epitopes and understanding host-pathogen interactions. For example, synthetic oligosaccharides mimicking the inner core of Haemophilus influenzae LOS, containing L,D-Hep-(α1→2)-L,D-Hep-(α1→3)-L,D-Hep linkages, have been crucial for identifying targets of protective antibodies like monoclonal antibody WN1 222-5 [7] [9].
Genes encoding heptose biosynthesis enzymes (gmhA, hldE, gmhB, hldD) and heptosyltransferases (waaC, waaF) are essential for viability in many Gram-negative pathogens or result in severe virulence attenuation ("deep rough" phenotype). Mutants lacking heptose in their LPS core exhibit hypersensitivity to hydrophobic antibiotics (e.g., novobiocin), detergents, and bile salts due to severe outer membrane permeability defects. Furthermore, these mutants show impaired resistance to complement-mediated killing in serum, reduced adhesion to host cells (as demonstrated in H. pylori HP0860/GmhB knockout), and diminished ability to establish infection in animal models [1] [2] [5]. The recent discovery of heptose metabolites (e.g., β-HBP, ADP-heptose, heptose-1-phosphate) as potent Pathogen-Associated Molecular Patterns (PAMPs) recognized intracellularly via the ALPK1-TIFA-TRAF6 signaling axis, leading to NF-κB activation and proinflammatory cytokine production, further underscores the critical role of heptose biochemistry in bacterial pathogenesis and immune recognition [5] [8].
Table 3: Key Glycosidic Linkages Involving Heptose in Bacterial Glycan Cores
Bacterium | Core Glycan Structure | Key Heptose Linkages | Biological Significance |
---|---|---|---|
Escherichia coli | HepI-(α1→5)-KdoII-(α2→4)-KdoI-... | HepI→HepII: α(1→3) | Core integrity, OM barrier function |
Salmonella enterica | HepI-(α1→5)-KdoII-(α2→4)-KdoI-... | HepI→HepII: α(1→3) | Serum resistance, virulence |
Haemophilus influenzae | HepIII-(α1→2)-HepII-(α1→3)-HepI-(α1→5)-Kdo-... | HepII→HepI: α(1→3); HepIII→HepII: α(1→2) | LOS epitopes, vaccine targets |
Helicobacter pylori | D,D-Hep-(α1→6)-L,D-Hep-(α1→3)-L,D-Hep-(α1→5)-Kdo-... | L,D-HepI→Kdo: α(1→5); L,D-HepII→L,D-HepI: α(1→3); D,D-Hep→L,D-HepII: α(1→6) | Adhesion, immune evasion, Lewis Ag mimicry |
Klebsiella pneumoniae | HepI-(α1→5)-KdoII-(α2→4)-KdoI-... | HepI→HepII: α(1→3) | Spleen/liver survival during bacteremia |
Abbreviations: ADP: Adenosine Diphosphate; GDP: Guanosine Diphosphate; Kdo: 3-Deoxy-D-manno-oct-2-ulosonic acid; Hep: Heptose; LPS: Lipopolysaccharide; LOS: Lipooligosaccharide; OM: Outer Membrane; β-HBP: D-glycero-β-D-manno-Heptose-1,7-bisphosphate; ALPK1: Alpha-Kinase 1; TIFA: TRAF-Interacting Protein with Forkhead-Associated domain; TRAF6: TNF Receptor-Associated Factor 6; NF-κB: Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B cells.
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